Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- is a complex organic compound belonging to the benzofuran class of chemicals. It features a fused benzene and furan ring structure with multiple methoxy and methyl substituents. This compound is notable for its potential applications in medicinal chemistry and materials science.
The compound can be synthesized from commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and 2,3,5-trimethylphenol. The synthesis process involves several chemical reactions including cyclization and methoxylation steps.
Benzofuran derivatives are classified under heterocyclic compounds due to the presence of the furan ring. This specific compound falls into the category of methoxy-substituted benzofurans, which are known for their diverse biological activities.
The synthesis of Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- typically involves the following steps:
In an industrial context, optimizing reaction conditions and employing continuous flow reactors can enhance production efficiency. Techniques such as column chromatography and recrystallization are utilized to achieve high yields and purity.
The molecular formula of Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- is with a molecular weight of 220.26 g/mol. The compound's structural characteristics can be summarized as follows:
| Property | Data |
|---|---|
| CAS Number | 831171-05-2 |
| IUPAC Name | 4,6-dimethoxy-2,3,5-trimethyl-1-benzofuran |
| InChI | InChI=1S/C13H16O3/c1-7-9(3)16-11-6-10(14-4)8(2)13(15-5)12(7)11/h6H,1-5H3 |
| InChI Key | OEASDQXKPVVKEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC(=C(C(=C12)OC)C)OC)C |
This structure highlights the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- undergoes various chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- involves its interaction with specific molecular targets within biological systems:
Benzofuran derivatives exhibit distinct physical properties that include:
The chemical properties include:
Relevant data indicates that this compound has favorable characteristics for further application in research settings .
Benzofuran derivatives have notable applications in scientific research:
This compound's versatility underscores its importance in both academic research and industrial applications .
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2